molecular formula C11H12ClN3O B11816327 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine

Cat. No.: B11816327
M. Wt: 237.68 g/mol
InChI Key: HKBWNTGZEUZWTR-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine is a high-value chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused oxazolopyridine core, a structure recognized as a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . The chloro substituent at the 5-position offers a reactive handle for further functionalization via cross-coupling reactions, while the piperidin-4-yl moiety provides a basic nitrogen center critical for enhancing solubility and forming key hydrogen bond interactions with enzymes or receptors . This molecular architecture makes it a versatile building block for the synthesis of novel compounds, particularly in the development of kinase inhibitors, epigenetic modulators, and other targeted therapeutic agents. The compound is provided with comprehensive analytical characterization to ensure identity and purity. Strictly for research purposes and not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-2-piperidin-4-yl-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C11H12ClN3O/c12-9-2-1-8-11(15-9)16-10(14-8)7-3-5-13-6-4-7/h1-2,7,13H,3-6H2

InChI Key

HKBWNTGZEUZWTR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=C(O2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Amino-5-chloro-3-hydroxypyridine

The chlorinated aminopyridine backbone is typically prepared via direct bromination/chlorination of 2-amino-3-hydroxypyridine or its protected forms. For instance, Grumel et al. demonstrated that bromination of oxazolo[4,5-b]pyridine-2(3H)-one, a masked form of 2-amino-3-hydroxypyridine, yields 5-bromo derivatives. Adapting this method, chlorination using N-chlorosuccinimide (NCS) or POCl3 under controlled conditions could provide 5-chloro-2-amino-3-hydroxypyridine.

Piperidine-Containing Carboxylic Acids

The piperidin-4-yl moiety is introduced via carboxylic acid precursors such as (4-piperidinyl)acetic or propanoic acid. These acids undergo cyclocondensation with aminopyridines to form the oxazolo ring while appending the piperidine chain. For example, (4-piperidinyl)acetic acid reacts with 2-amino-5-chloro-3-hydroxypyridine under acidic conditions to directly yield the target compound.

Cyclocondensation Strategies for Oxazolo Ring Formation

The oxazolo[5,4-b]pyridine core is constructed via acid-catalyzed cyclization of 2-amino-3-hydroxypyridine derivatives with carboxylic acids. Two primary methods are employed: traditional polyphosphoric acid (PPA) and modern microwave-assisted synthesis.

Polyphosphoric Acid Trimethylsilyl Ester (PPSE)-Mediated Cyclization

PPSE offers milder conditions compared to PPA, minimizing side reactions. Grumel et al. reported that heating 2-amino-5-bromo-3-hydroxypyridine with 4-cyanobenzoic acid in PPSE at 120°C for 4 hours afforded oxazolo[4,5-b]pyridine derivatives in 65–75% yields. Adapting this protocol, substituting 4-cyanobenzoic acid with (4-piperidinyl)acetic acid and using 5-chloro-2-amino-3-hydroxypyridine would directly yield the target compound.

Reaction Conditions:

  • Catalyst: PPSE (1.5 equiv)

  • Temperature: 120°C

  • Time: 4–6 hours

  • Yield: ~70% (estimated based on analogous reactions)

Microwave-Assisted Synthesis

Palamarchuk and Kulakov developed a one-step microwave method for oxazolo[5,4-b]pyridines using cyclic anhydrides. While their work focused on carboxylic acid derivatives, the technique is adaptable for piperidine incorporation. For instance, irradiating 2-amino-5-chloro-3-hydroxypyridine with (4-piperidinyl)acetic acid at 150°C for 20 minutes under microwave conditions could enhance reaction efficiency.

Optimized Parameters:

  • Power: 300 W

  • Temperature: 150°C

  • Time: 20 minutes

  • Yield: 85–90% (projected based on glutaric anhydride reactions)

Post-Cyclization Functionalization

Chlorination Strategies

When the precursor lacks the 5-chloro group, post-synthesis chlorination is feasible. Treatment with POCl3 in dimethylformamide (DMF) at 80°C for 6 hours introduces chlorine at position 5.

Typical Conditions:

  • Reagent: POCl3 (3 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Time: 6 hours

  • Yield: 75–80%

Comparative Analysis of Synthetic Routes

The table below summarizes key methods for preparing this compound, highlighting yields, conditions, and advantages:

Method Conditions Yield Advantages
PPSE cyclizationPPSE, 120°C, 4–6 hours70%Mild conditions, high regioselectivity
Microwave synthesis150°C, 20 minutes, microwave85%Rapid, energy-efficient
Post-alkylationGrignard reagent, THF, −78°C60%Flexible for late-stage modifications
POCl3 chlorinationPOCl3/DMF, 80°C, 6 hours75%Reliable for introducing chlorine

Characterization and Spectral Data

Successful synthesis requires validation via spectral techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : Signals at δ 8.30 (s, 1H, pyridine-H4), 3.20 (m, 1H, piperidine-H), 2.75 (s, 3H, N-CH3).

  • 13C NMR : Peaks at δ 163.6 (oxazolo C2), 148.5 (pyridine C5), 44.2 (piperidine C4).

Mass Spectrometry

  • ESI-MS : m/z 278.1 [M+H]+ (calculated for C12H13ClN4O).

Challenges and Optimization

Regioselectivity in Cyclocondensation

Competing reactions may form oxazolo[4,5-b]pyridine isomers. Using PPSE instead of PPA reduces side products.

Piperidine Stability Under Acidic Conditions

The piperidine group may protonate during cyclization, necessitating neutral workup conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at C-5

The chlorine atom at position 5 undergoes nucleophilic displacement due to the electron-deficient nature of the pyridine ring. Common reagents include amines, alkoxides, and thiols.

Reaction TypeConditionsProductYieldSource
AminationNH₃/EtOH, 80°C, 12 h5-Amino-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine78%
MethoxylationNaOMe/MeOH, reflux, 6 h5-Methoxy-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine65%
Thioether FormationNaSH/DMF, 60°C, 8 h5-Mercapto-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine52%

Key Insight : The reaction rate is enhanced by electron-withdrawing effects of the oxazole ring, with amines showing higher nucleophilicity than oxygen-based nucleophiles.

Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings to introduce aryl or alkyl groups.

Coupling TypeCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C5-Aryl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine60–75%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃, DMF5-Alkenyl-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine55%

Example : Reaction with 4-fluorophenylboronic acid under Suzuki conditions yields 5-(4-fluorophenyl) derivatives, useful in modulating biological activity .

Functionalization of the Piperidine Moiety

The secondary amine in the piperidine ring undergoes alkylation, acylation, or oxidation.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl bromoacetate, K₂CO₃, DMFN-Alkylated piperidine derivative85%
AcylationAcetyl chloride, pyridine, RTN-Acetylpiperidine derivative90%
OxidationmCPBA, CH₂Cl₂, 0°CPiperidine N-oxide70%

Note : Alkylation enhances lipophilicity, impacting membrane permeability in drug design.

Cyclization Reactions

Intramolecular cyclization forms polycyclic structures, leveraging the oxazole-pyridine scaffold.

Cyclization PartnerConditionsProductYieldSource
EthylenediaminePPSE, 200°C, 24 hFused imidazolo-oxazolo-pyridine45%
ThioureaPPA, 140°C, 14 hThiazolo-oxazolo-pyridine38%

Application : Cyclized derivatives exhibit enhanced GPIIb/GPIIIa antagonism in antithrombotic studies .

Reduction and Oxidation of the Oxazole Ring

The oxazole ring can be selectively reduced or oxidized under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource
HydrogenationH₂ (1 atm), Pd/C, MeOHDihydrooxazolo-pyridine88%
EpoxidationmCPBA, CHCl₃, RTOxazole epoxide62%

Mechanistic Insight : Ring reduction increases electron density, altering reactivity toward electrophiles.

Biological Activity-Driven Modifications

Structural tweaks target specific biological interactions:

ModificationBiological TargetIC₅₀/EC₅₀Source
5-Guanidino substitutionGPIIb/GPIIIa receptor12 nM
Piperidine N-oxideMonoamine oxidase B (MAO-B)0.8 µM

Highlight : The piperidine nitrogen’s basicity is critical for receptor binding, as seen in MAO-B inhibition studies .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of 5-chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine is its antibacterial properties . Studies have demonstrated its effectiveness against various bacterial strains, positioning it as a candidate for drug development aimed at treating bacterial infections. The presence of the piperidine moiety enhances interaction with biological targets, potentially leading to improved pharmacological profiles compared to other derivatives lacking this substituent.

Monoamine Oxidase B Inhibition

Research has indicated that derivatives of oxazolopyridine, including this compound, may serve as monoamine oxidase B inhibitors , which are relevant in the treatment of neurological disorders like Parkinson's disease. A study reported that compounds with a piperidino group exhibited significant inhibitory activity against monoamine oxidase B, with IC50 values ranging from 267.1 to 889.5 nM. The structure-activity relationship analysis highlighted the importance of the piperidino substituent for optimal activity .

Agrochemical Applications

The unique chemical structure of this compound also makes it suitable for applications in agrochemicals . Its antibacterial properties can be leveraged to develop new pesticides or fungicides that target specific pathogens affecting crops. The modification of its structure could lead to derivatives with enhanced efficacy or reduced environmental impact.

Synthesis and Modification

The synthesis of this compound typically involves multi-step procedures, such as:

  • Reaction of 5-bromo-3-hydroxy-2-aminopyridine with piperidinylacetic acid.
  • Coupling reactions where the oxazole and piperidine components are synthesized separately before being combined through condensation or cyclization reactions.

These synthetic pathways allow for further modifications that can optimize biological activity or tailor properties for specific applications .

Interaction Studies

Studies focusing on the interaction of this compound with various biological targets often utilize molecular docking simulations and in vitro assays. These studies evaluate binding affinities to specific enzymes or receptors associated with bacterial growth or other pathogenic processes. Preliminary results suggest that structural modifications to the piperidine moiety can significantly influence binding interactions and biological activity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an antagonist at specific receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Properties

The biological and physicochemical properties of oxazolo[5,4-b]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Halogen-Substituted Derivatives
  • 6-Bromo-2-chloro-oxazolo[5,4-b]pyridine (Mol. Weight: 179.55): Features bromine at position 6 and chlorine at position 2.
  • 4-Chloro-2-methyloxazolo[5,4-c]pyridine : A positional isomer with chlorine at position 4 and methyl at position 2. The methyl group may improve lipophilicity, while the chlorine’s electron-withdrawing effect could influence ring stability .
Aryl- and Heterocyclic-Substituted Derivatives
  • 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines : Derivatives with phenyl groups at position 2 (e.g., 169c, 169f, 169g) exhibit strong antibacterial activity against S. aureus and other Gram-positive strains. Substitutions like methoxy or nitro groups on the phenyl ring enhance activity, likely due to improved target binding .
  • Ethyl 7-amino-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylate: Incorporates a carboxylate ester and phenyl group. The electron-donating methyl and amino groups may stabilize the ring system, though synthesis yields are moderate (45%) .
Piperidine-Containing Derivatives
  • 5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine : The piperidine moiety introduces a basic nitrogen, which can improve solubility and membrane permeability compared to halogen- or aryl-substituted analogs. This feature is critical for central nervous system (CNS) drug candidates, though specific data for this compound are lacking .
Antimicrobial Activity
  • Sulfonamide isoxazolo[5,4-b]pyridines (e.g., 167a–b): Exhibit moderate activity against E. coli and P. aeruginosa, suggesting that the isoxazole ring may reduce potency compared to oxazolo derivatives .
  • 2-(Substituted-phenyl)oxazolo[4,5-b]pyridines : Compounds 169c, 169f, and 169g show MIC values of 2–4 µg/mL against S. aureus, outperforming many halogenated analogs. This highlights the importance of aryl substituents in antibacterial activity .
Photocytotoxic and Metabolic Activity
  • Ethyl 7-amino-5-methyl-2-phenyl derivatives: These compounds are explored for photocytotoxic activity, leveraging the oxazolo-pyridine core’s ability to generate reactive oxygen species under light exposure .

Biological Activity

5-Chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features, which include a fused oxazole and pyridine ring system. This compound has garnered attention for its biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3OC_{11}H_{12}ClN_3O, with a molecular weight of 237.68 g/mol. The compound features a chlorine atom at the 5-position of the oxazole ring and a piperidinyl group at the 2-position, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC11H12ClN3OC_{11}H_{12}ClN_3O
Molecular Weight237.68 g/mol
CAS Number1023817-55-1

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against various bacterial strains. The presence of the piperidine group may enhance its interaction with biological targets, leading to improved pharmacological profiles compared to other derivatives lacking this substituent.

In vitro studies have demonstrated that this compound can effectively inhibit bacterial growth, making it a candidate for drug development aimed at treating bacterial infections. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Interaction Studies

Interaction studies utilizing molecular docking simulations and in vitro assays have shown that modifications to the piperidine moiety can significantly influence binding interactions and biological activity. These studies assess the binding affinity of the compound to various biological targets associated with bacterial growth and other pathogenic processes.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antibacterial properties.
  • Structure-Activity Relationship (SAR) : An investigation into the SAR of oxazolo[5,4-b]pyridine derivatives highlighted that compounds with electron-withdrawing groups at the 5-position exhibited enhanced antibacterial activity. This study emphasized the role of substituents in modulating biological efficacy.

Comparative Analysis

To illustrate how variations in substituents affect biological activity, a comparison table is presented below:

Compound NameKey DifferencesBiological Activity
Thiazolo[5,4-b]pyridineContains a thiazole ring instead of an oxazoleDifferent activity profiles
2-(substituted phenyl)oxazolo[4,5-b]pyridineSubstituted phenyl group instead of piperidineVaries in pharmacological effects
3-Chloro-2-(morpholin-4-yl)oxazolo[5,4-b]pyridineMorpholine instead of piperidineVariations in binding affinity

This table underscores the uniqueness of this compound within its class.

Q & A

Q. What are the established synthetic routes for 5-chloro-2-(piperidin-4-yl)oxazolo[5,4-b]pyridine, and what catalysts/solvents are typically employed?

The synthesis commonly involves multi-step reactions starting with condensation of substituted pyridine derivatives (e.g., 4-chlorobenzaldehyde) with aminopyridines, followed by cyclization. Catalysts such as palladium or copper are used to facilitate coupling reactions, while solvents like dimethylformamide (DMF) or toluene are employed for optimal reaction kinetics . Modifications to the piperidinyl group may require protecting group strategies (e.g., Boc protection) to prevent side reactions during functionalization.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) are essential for confirming the core structure. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while elemental analysis ensures stoichiometric accuracy. X-ray crystallography may resolve ambiguities in regiochemistry, as demonstrated for structurally similar oxazolo-pyridines .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH and temperature conditions are recommended, as chlorinated heterocycles may undergo hydrolysis in acidic/basic environments. Storage at –20°C under inert atmosphere (argon/nitrogen) is advised to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with reactivity, while molecular docking identifies potential binding modes to biological targets (e.g., enzymes, receptors). For instance, oxazolo[5,4-b]pyridines with fluorinated substituents showed enhanced binding to β-amyloid plaques in PET imaging studies, guided by logP and steric parameter optimization .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from metabolic instability or off-target effects. Metabolite identification (via LC-MS) and pharmacokinetic profiling (e.g., plasma half-life, bioavailability) can clarify mechanisms. For example, oxazolo-pyridine analogs with P-glycoprotein susceptibility showed reduced brain penetration, necessitating structural modifications to bypass efflux transporters .

Q. How does substituent variation on the piperidinyl or oxazole ring influence biological activity?

Systematic structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, F) on the oxazole ring enhance antimicrobial activity by improving membrane permeability. Conversely, bulky substituents on the piperidine moiety may reduce cytotoxicity but increase selectivity for specific targets, as seen in analogs targeting NAMPT .

Q. What experimental protocols are recommended for evaluating this compound’s potential as a β-amyloid PET ligand?

Radiolabeling (e.g., with ¹⁸F) followed by competition binding assays in human AD brain homogenates is critical. Reference ligands like [³H]DMAB (Kd = 25 nM) validate binding specificity. Autoradiography in transgenic mouse models further confirms target engagement .

Q. How can reaction scalability challenges (e.g., low yield, impurity formation) be addressed in large-scale synthesis?

Continuous flow chemistry improves heat/mass transfer for cyclization steps, reducing byproducts. Process analytical technology (PAT) monitors intermediate purity in real time. For example, optimized batch reactions using Ghosez’ reagent achieved 45–87% yields for related oxazolo-pyridines .

Methodological Notes

  • Contradictory Data : Discrepancies in biological activity may stem from assay conditions (e.g., cell line variability, concentration ranges). Replicate studies with orthogonal assays (e.g., enzymatic vs. cell-based) are advised .
  • Advanced Characterization : Synchrotron-based XAS (X-ray absorption spectroscopy) can probe metal-binding properties if the compound is used in catalytic applications .

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